molecular formula C15H10N4O2 B102901 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- CAS No. 18472-19-0

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl-

Cat. No. B102901
CAS RN: 18472-19-0
M. Wt: 278.26 g/mol
InChI Key: CLNUGORKXQHKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- is a chemical compound that has shown potential for various scientific research applications. This compound has attracted significant attention due to its unique chemical structure and potential biological activities.

Mechanism Of Action

The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- is not fully understood. However, it has been reported that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway (Zhang et al., 2013). Moreover, it has been suggested that the antibacterial activity of this compound is due to its ability to disrupt the bacterial cell membrane (Zhang et al., 2013).

Biochemical And Physiological Effects

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2013). Additionally, this compound has been reported to inhibit the growth of Gram-positive bacteria (Zhang et al., 2013). Moreover, 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (Li et al., 2018).

Advantages And Limitations For Lab Experiments

One of the advantages of using 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- in lab experiments is its potential for various scientific research applications. This compound has been shown to exhibit antitumor, antibacterial, and anti-inflammatory activities, making it a versatile compound for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in in vivo experiments (Zhang et al., 2013).

Future Directions

There are several future directions for research on 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl-. One potential direction is to investigate its potential for use in combination therapy with other anticancer drugs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential for use in treating other diseases. Moreover, the development of more water-soluble derivatives of this compound may enhance its bioavailability and potential for in vivo experiments.
Conclusion
In conclusion, 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- is a chemical compound that has shown potential for various scientific research applications. This compound exhibits antitumor, antibacterial, and anti-inflammatory activities, making it a versatile compound for research purposes. Future research on this compound should focus on investigating its potential for use in combination therapy with other anticancer drugs, understanding its mechanism of action, and developing more water-soluble derivatives for in vivo experiments.

Synthesis Methods

The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- involves the reaction of 2-amino-4-phenylpyrimidine with ethyl 2-bromoacetate to form ethyl 2-(2-amino-4-phenylpyrimidin-5-yl)-2-oxoacetate. The resulting compound is then reacted with sodium methoxide and cyanomethyl ether to obtain 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl-. This synthesis method has been reported in a research article by Zhang et al. (2013).

Scientific Research Applications

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- has shown potential for various scientific research applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Zhang et al., 2013). Additionally, this compound has been shown to have antibacterial activity against Gram-positive bacteria (Zhang et al., 2013). Moreover, 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl- has been reported to exhibit anti-inflammatory activity (Li et al., 2018).

properties

CAS RN

18472-19-0

Product Name

4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(cyanomethoxy)-3-phenyl-

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxyacetonitrile

InChI

InChI=1S/C15H10N4O2/c16-6-9-21-14-13(11-4-2-1-3-5-11)15(20)19-8-7-17-10-12(19)18-14/h1-5,7-8,10H,9H2

InChI Key

CLNUGORKXQHKSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C3C=NC=CN3C2=O)OCC#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=NC=CN3C2=O)OCC#N

Other CAS RN

18472-19-0

synonyms

2-(Cyanomethoxy)-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-4-one

Origin of Product

United States

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